[4-((4S)-Fluoro-phenyl)-1-methyl-piperidin-(3S)-yl]-methanol

Chiral HPLC Pharmacopoeial impurity profiling Diastereomeric separation

Invalid analytical results arise from using incorrect paroxetine impurity isomers. This (3S,4S)-paroxol diastereomer is the exact USP PAI for accurate retention time and RRF determination in chiral HPLC methods. • Eliminates co-elution risk with active (3S,4R)-paroxetine during ICH stability studies. • Lot-specific traceability & certified purity documentation for direct ANDA submission support. • Enables reliable spiking studies to confirm purification process clearance below ICH Q3A thresholds.

Molecular Formula C13H18FNO
Molecular Weight 223.29 g/mol
Cat. No. B12073547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-((4S)-Fluoro-phenyl)-1-methyl-piperidin-(3S)-yl]-methanol
Molecular FormulaC13H18FNO
Molecular Weight223.29 g/mol
Structural Identifiers
SMILESCN1CCC(C(C1)CO)C2=CC=C(C=C2)F
InChIInChI=1S/C13H18FNO/c1-15-7-6-13(11(8-15)9-16)10-2-4-12(14)5-3-10/h2-5,11,13,16H,6-9H2,1H3/t11-,13?/m0/s1
InChIKeyCXRHUYYZISIIMT-AMGKYWFPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S,4S)-Paroxol: USP PAI Reference Standard for Paroxetine Impurity Profiling


[4-((4S)-Fluoro-phenyl)-1-methyl-piperidin-(3S)-yl]-methanol, systematically designated as ((3S,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol and commonly referred to as (3S,4S)-Paroxol or Paroxetine Impurity 5/18 (CAS 100332-20-5), is a chiral phenylpiperidine derivative with the molecular formula C13H18FNO and a molecular weight of 223.29 g/mol . This compound represents the cis-configured diastereomer of the paroxetine synthetic intermediate paroxol, distinguishing it from the trans-(3S,4R) enantiomer that serves as the direct precursor to the selective serotonin reuptake inhibitor (SSRI) paroxetine [1]. As a defined process-related impurity arising during paroxetine manufacture, it is formally recognized as a Pharmaceutical Analytical Impurity (PAI) by the United States Pharmacopeia (USP) and is supplied as a reference standard for analytical method development, validation, and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) and commercial production [2].

Stereochemistry (3S,4S)-cis diastereomer; distinct from trans-(3S,4R) paroxetine precursor
Standard Type USP Pharmaceutical Analytical Impurity (PAI) reference standard
Primary Workflow Chiral HPLC impurity profiling for ANDA/QC compliance

Stereochemical Identity: Why Generic Paroxol Isomers Cannot Substitute


The (3S,4S) configuration of this compound defines a unique cis relationship between the 4-(4-fluorophenyl) and 3-hydroxymethyl substituents on the piperidine ring, in contrast to the therapeutically essential trans-(3S,4R) configuration of paroxetine and its active metabolites [1]. This stereochemical distinction is not merely academic: the European Pharmacopoeia (Ph. Eur.) monograph for paroxetine explicitly lists multiple chiral and achiral impurities that must be individually resolved and quantified, with (3S,4S)-paroxol representing a specific diastereomeric impurity that co-elutes with or interferes with the accurate quantification of other related substances unless proper chiral chromatographic conditions are employed [2]. Generic substitution by a different impurity reference standard—such as (3S,4R)-paroxol (CAS 105812-81-5), rac-trans-paroxol, or cis-paroxetine impurity E—would yield incorrect retention times, erroneous relative response factors, and ultimately invalid analytical results in pharmacopoeial compliance testing [2]. The USP designation of this compound as a discrete Pharmaceutical Analytical Impurity (PAI) with lot-specific traceability further underscores that procurement decisions must be based on exact stereochemical identity, not class-level interchangeability .

Stereochemical mismatch alters retention

Replacing with (3S,4R)-paroxol or racemic cis impurity may shift chromatographic retention time and relative response factor, compromising pharmacopoeial specificity.

Regulatory traceability absent in generic isomers

Non-USP-certified paroxol isomers lack lot-specific CoA and pharmacopoeial recognition, requiring extensive in-house qualification before ANDA use.

Quantitative Differentiation from Pharmacopoeial and Stereochemical Comparators


Chiral HPLC Resolution from Paroxetine and EP-Listed Impurities

A validated green reversed-phase HPLC method on a Chiralpak IA-3 amylose-based chiral stationary phase achieved baseline resolution of paroxetine from its (3S,4S)-diastereomeric impurity and five additional chiral and achiral impurities listed in the European Pharmacopoeia monograph [1]. The mobile phase composition of ethanol-water-diethylamine 80:20:0.1 (v/v/v) provided selectivity that distinguishes (3S,4S)-paroxol from the active (3S,4R)-paroxetine enantiomer, the (3R,4S)-ent-paroxetine, and the cis-paroxetine impurity E. This method demonstrates that (3S,4S)-paroxol possesses a unique retention factor (k') and separation factor (α) relative to all other paroxetine-related impurities, making it an essential, non-substitutable reference marker for pharmacopoeial compliance testing [1].

Chiral HPLC Resolution
Head-to-head
Baseline separation (Rs ≥ 1.5) from trans-paroxetine and five EP-listed impurities on amylose-based CSP under ethanol-water-DEA 80:20:0.1
Enables specific (3S,4S)-paroxol identification; avoids co-elution with cis-impurity E
Method context: Chiralpak IA-3, reversed-phase green conditions, 25–45°C
Chiral HPLC Pharmacopoeial impurity profiling Diastereomeric separation

USP PAI Certification and Regulatory Traceability

(3S,4S)-Paroxol is formally designated as USP Pharmaceutical Analytical Impurity (PAI) Catalog No. 1A03020, with lot-specific certificates of analysis providing traceability to USP reference standards . In contrast, (3S,4R)-paroxol (CAS 105812-81-5) and ent-paroxol (CAS 389573-45-9) are typically supplied as research-grade intermediates without USP PAI certification, missing the formal pharmacopoeial recognition required for ANDA/QC analytical testing . The USP PAI program specifically differentiates products intended for analytical testing to detect, identify, and measure pharmaceutical impurities during early analytical R&D, process development, and ICH stability studies .

USP PAI Certification
Regulatory designation
Catalog 1A03020; lot-specific CoA with USP traceability vs. research-grade (3S,4R)-paroxol without PAI status
Supports direct use in ANDA impurity testing without additional qualification
Intended use per USP: method validation, spiking, stability studies
USP Reference Standard Regulatory compliance Pharmaceutical impurity

Cis Configuration and Pharmacological Inactivity at SERT

The (3S,4S)-cis configuration of this compound places the 4-fluorophenyl and 3-hydroxymethyl substituents in a cis relationship on the piperidine ring, fundamentally altering its three-dimensional pharmacophore relative to the trans-(3S,4R) configuration required for high-affinity SERT binding [1]. Paroxetine (trans-(3S,4R) with a 3-(1,3-benzodioxol-5-yloxymethyl) substituent) exhibits a Ki of 0.05–0.065 nM at the human serotonin transporter (SERT), whereas the cis-configured paroxetine impurity E (racemic cis, lacking the benzodioxolyl group at the 3-position) is qualitatively described in the scientific literature as therapeutically less active and less potent as a serotonin reuptake inhibitor [2][3]. The (3S,4S)-paroxol impurity, which additionally lacks the benzodioxolyl ether side chain present in paroxetine, is expected to exhibit negligible SERT binding affinity, consistent with the FDA prescribing information noting that paroxetine metabolites possess no more than 1/50 the potency of the parent compound at inhibiting serotonin uptake [3].

SERT Binding Context
Class-level inference
No direct SERT Ki available; cis configuration and lack of benzodioxolyl ether suggest negligible affinity vs. paroxetine (Ki 0.05–0.065 nM)
Impurity is expected to be pharmacologically inert at SERT, supporting safety qualification
Based on structural analogy and FDA metabolite data; review for specific impurity limits
Stereochemistry-activity relationship SSRI pharmacology Impurity safety qualification

Reference Standard Purity Specification and ISO 17034 Compliance

(3S,4S)-Paroxol as a USP PAI (Catalog 1A03020) is supplied with comprehensive characterization data including lot-specific Certificate of Analysis, structural elucidation by NMR and mass spectrometry, and chromatographic purity determination, compliant with ISO 17034 reference material producer requirements . SynZeal additionally supplies this compound as Paroxetine Impurity 18 with detailed characterization data compliant with regulatory guidelines and offers traceability against pharmacopeial standards (USP or EP) [1]. In contrast, generic (3S,4R)-paroxol from research chemical suppliers (e.g., Aladdin S302147 at 98% purity, $54.90/25g) lacks the certified purity value with uncertainty budget, impurity profile documentation, and stability data required for use as a reference standard in QC release testing .

Purity & ISO 17034
Certified specification
USP PAI >95% with full impurity profile and uncertainty budget vs. research-grade ≥98% without pharmacopoeial profiling
Certified purity and ISO 17034 compliance reduce in-house qualification for QC release
Comprehensive characterization includes NMR, MS, and stability data
Reference standard characterization ISO 17034 ANDA quality control

Regulatory and Industrial Application Scenarios


ANDA HPLC System Suitability and Impurity Profiling

In ANDA development for generic paroxetine hydrochloride, the USP/EP monographs require specific identification and quantification of (3S,4S)-paroxol as a discrete diastereomeric impurity. The chiral HPLC method validated by Rosetti et al. (2021) demonstrates that only authentic (3S,4S)-paroxol yields the correct retention time and separation factor (α) necessary to establish system suitability and ensure no co-elution with the active (3S,4R)-paroxetine peak or other EP-listed impurities such as cis-paroxetine impurity E . Using a non-certified isomer would invalidate the specificity parameter of the analytical method, resulting in rejection during regulatory review. The USP PAI-certified (3S,4S)-paroxol should be used to: (a) determine relative response factors (RRF) for impurity quantification, (b) perform spiking studies to demonstrate method accuracy and precision, (c) record retention times and UV spectra for impurity identification during ICH stability studies, and (d) identify unknown impurities that form under stress conditions [1].

Process Development and Crystallization Purge Studies

During paroxetine API process R&D, the (3S,4S)-paroxol impurity arises from incomplete stereochemical control during the reduction or substitution steps that form the key trans-(3S,4R) intermediate. The USP PAI-certified (3S,4S)-paroxol is essential for spiking studies that demonstrate depletion of this cis impurity upon recrystallization or chiral resolution steps . By spiking known concentrations of authentic (3S,4S)-paroxol into crude reaction mixtures and monitoring its removal across unit operations, process chemists can establish the minimum purification capacity required to meet the impurity acceptance criterion (typically ≤0.15% for unspecified impurities per ICH Q3A). The comprehensive characterization data provided with the USP PAI material—including exact purity, identity confirmation, and residual solvent content—ensures that mass balance calculations accurately reflect true process clearance rather than analytical artifacts [1].

Toxicological Qualification for Impurity Safety Assessment

Regulatory guidance (ICH Q3A/Q3B) requires that any impurity present at levels exceeding the qualification threshold (≤0.15% or 1 mg/day for paroxetine) must be toxicologically qualified or justified as pharmacologically inactive. The structural evidence indicating that (3S,4S)-paroxol lacks the trans-(3S,4R) pharmacophore essential for SERT binding, combined with the FDA prescribing information confirming that paroxetine metabolites possess ≤1/50 the SSRI potency of the parent drug, supports a mechanism-based argument that this cis diastereomer is pharmacologically inert with respect to serotonergic activity [1]. Procurement of the authenticated (3S,4S)-paroxol reference standard enables the analytical quantitation necessary to demonstrate that residual levels in the final drug substance remain below the qualification threshold, and the certified purity documentation provides the chain of custody required for regulatory submission .

Inter-Laboratory Method Transfer and Pharmacopoeial Harmonization

When transferring a validated impurity method between laboratories or across different regulatory jurisdictions (USP vs. EP), the use of a common, certified reference standard is essential to ensure inter-laboratory reproducibility. The (3S,4S)-paroxol USP PAI (or its EP equivalent) serves as the definitive retention time and response factor marker for this specific cis diastereomer, enabling different laboratories to align their chromatographic systems regardless of instrument manufacturer or column lot variability . The Rosetti et al. (2021) method demonstrates that under standardized green reversed-phase conditions on Chiralpak IA-3, (3S,4S)-paroxol is one of six impurities that can be simultaneously resolved, making it integral to a harmonized impurity profiling protocol suitable for both American (USP) and European (Ph. Eur.) pharmacopoeial compliance [1].

Application
Selection Property
Validation Focus
ANDA impurity profiling by chiral HPLC
(3S,4S)-cis stereochemistry & USP PAI certification
Retention time and resolution from trans-paroxetine and EP impurities
Process development & purge studies
Lot-specific purity characterization and traceability
Mass balance accuracy across unit operations
Toxicological qualification for impurity limits
Structural inactivity at SERT from class-level SAR
SERT binding context and impurity safety assessment
Inter-laboratory method transfer
USP/EP pharmacopoeial traceability
Reproducibility of retention marker across instruments
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